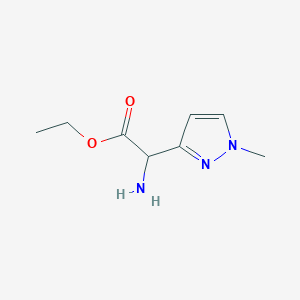
4-(N,N-diallylsulfamoyl)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(N,N-diallylsulfamoyl)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)benzamide is a complex organic compound featuring a benzamide core linked to a thiazole ring and a sulfamoyl group with diallyl substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N,N-diallylsulfamoyl)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Benzamide Group: The thiazole derivative is then reacted with 4-aminobenzoyl chloride to form the benzamide linkage.
Introduction of the Sulfamoyl Group: The final step involves the reaction of the intermediate with N,N-diallylsulfamoyl chloride under basic conditions to introduce the sulfamoyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the diallyl groups.
Reduction: Reduction reactions can target the sulfamoyl group, potentially converting it to an amine.
Substitution: The benzamide and thiazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its ability to coordinate with metal centers.
Material Science: Potential use in the development of novel polymers and materials with specific electronic properties.
Biology and Medicine
Antimicrobial Agents: The thiazole ring is a common motif in antimicrobial compounds, suggesting potential use in developing new antibiotics.
Cancer Research: The compound’s structure allows for interactions with biological targets, making it a candidate for anticancer drug development.
Industry
Pharmaceuticals: Used in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs).
Agriculture: Potential use in the development of agrochemicals for pest control.
作用機序
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The sulfamoyl group may enhance the compound’s solubility and bioavailability, facilitating its action in biological systems.
類似化合物との比較
Similar Compounds
4-(N,N-diallylsulfamoyl)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)benzamide: can be compared with other thiazole-containing benzamides and sulfamoyl derivatives.
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)benzamide: Lacks the sulfamoyl group, potentially reducing its solubility and bioactivity.
4-(N,N-diallylsulfamoyl)benzamide: Lacks the thiazole ring, which may affect its ability to interact with biological targets.
Uniqueness
The combination of the thiazole ring, benzamide core, and diallylsulfamoyl group makes this compound unique, offering a balance of chemical reactivity and biological activity that is not commonly found in simpler analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5S2/c1-5-13-27(14-6-2)34(29,30)19-10-7-17(8-11-19)23(28)26-24-25-20(16-33-24)18-9-12-21(31-3)22(15-18)32-4/h5-12,15-16H,1-2,13-14H2,3-4H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LORCQQHODXIUKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-ethyl-2,3-dioxo-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}piperazine-1-carboxamide](/img/structure/B2944201.png)


![3-Methyl-6-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2944209.png)


![3-[(2,5-Difluorophenyl)methoxy]cyclobutan-1-amine hydrochloride](/img/structure/B2944212.png)
![5-(5-{7-chloro-2H,3H-[1,4]dioxino[2,3-g]quinolin-8-yl}-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid](/img/structure/B2944213.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(1-(furan-2-carbonyl)indolin-6-yl)methanesulfonamide](/img/structure/B2944215.png)

![5-(furan-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2944217.png)
![N-(4-ethoxyphenyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide](/img/structure/B2944218.png)
![1-(3-bromophenyl)-3-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea](/img/structure/B2944219.png)
